6-Methylheptanal

描述

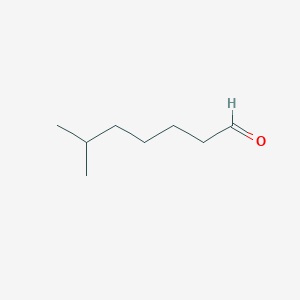

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-methylheptanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-8(2)6-4-3-5-7-9/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEHKIHBHIJPCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9068798 | |

| Record name | Isooctanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colourless liquid; Citrusy green aroma | |

| Record name | 6-Methylheptanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2148/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | 6-Methylheptanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2148/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.806-0.816 | |

| Record name | 6-Methylheptanal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2148/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

63885-09-6, 52738-99-5 | |

| Record name | 6-Methylheptanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63885-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isooctan-1-al | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052738995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylheptanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063885096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isooctan-1-al | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Heptanal, 6-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYLHEPTANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9U11Z3D65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Methylheptanal chemical properties and structure

An In-depth Technical Guide to 6-Methylheptanal: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, an aliphatic aldehyde, is a volatile organic compound of significant interest in the fields of flavor chemistry, materials science, and chemical synthesis. Its characteristic fresh, green, and citrus-like aroma has led to its use as a flavoring agent in various consumer products.[1][2] Beyond its sensory properties, the aldehyde functional group makes it a versatile intermediate for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound, tailored for a scientific audience.

Chemical Structure and Identifiers

This compound consists of a seven-carbon heptanal backbone with a methyl group located at the sixth carbon position.

-

IUPAC Name : this compound[3]

-

Synonyms : Isocaprylic aldehyde, 6-Methyl heptanal[3]

-

Molecular Formula : C₈H₁₆O[4]

-

SMILES : CC(C)CCCCC=O[3]

-

InChI : InChI=1S/C8H16O/c1-8(2)6-4-3-5-7-9/h7-8H,3-6H2,1-2H3[3]

-

InChIKey : LCEHKIHBHIJPCD-UHFFFAOYSA-N[4]

Physicochemical and Spectroscopic Properties

The following tables summarize the key physical, chemical, and calculated properties of this compound.

Table 1: General and Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Weight | 128.21 g/mol | [3] |

| CAS Number | 63885-09-6 | [4] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Specific Gravity | 0.806 to 0.816 @ 25°C | [6] |

| Refractive Index | 1.406 to 1.416 @ 20°C | [6] |

| Boiling Point | 162 to 163 °C @ 760 mmHg | [5] |

| Flash Point | 46.11 °C (115.00 °F) | [6] |

| Water Solubility | 455.6 mg/L @ 25 °C (estimated) | [5] |

| logP (Octanol/Water) | 2.6 (calculated) | [3] |

Table 2: Spectroscopic and Chromatographic Data

| Data Type | Value | Reference(s) |

| IR C=O Stretch | ~1720 cm⁻¹ (characteristic for aliphatic aldehydes) | [7] |

| IR Aldehyde C-H Stretch | ~2820 and ~2720 cm⁻¹ (two distinct peaks) | [7] |

| ¹H NMR (Aldehyde Proton) | δ 9.6-9.8 ppm (triplet) (predicted) | [7] |

| ¹H NMR (α-Protons) | δ ~2.4 ppm (multiplet) (predicted) | [7] |

| Kovats Retention Index (Standard Non-Polar) | 948 | [3][4] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound is the oxidation of the corresponding primary alcohol, 6-methyl-1-heptanol. This method avoids the high pressures and specialized catalysts required for industrial processes like hydroformylation.[1][] Mild oxidizing agents such as Pyridinium Chlorochromate (PCC) are often employed to prevent over-oxidation to the carboxylic acid.

Experimental Protocol: Oxidation of 6-methyl-1-heptanol with PCC

This protocol is a representative procedure for the synthesis of this compound.

Materials:

-

6-methyl-1-heptanol

-

Pyridinium Chlorochromate (PCC)

-

Anhydrous Dichloromethane (DCM)

-

Silica Gel

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and reflux condenser

Procedure:

-

A solution of 6-methyl-1-heptanol (1 equivalent) in anhydrous DCM is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

PCC (approximately 1.5 equivalents) is added to the solution in portions while stirring. The reaction is mildly exothermic.

-

The resulting mixture is stirred at room temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting alcohol.

-

Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium byproducts. The silica pad is washed with additional diethyl ether.

-

The combined organic filtrates are washed sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation under reduced pressure to yield the final product.

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

While publicly available spectra for this compound are scarce, its structure allows for the confident prediction of its key spectroscopic features.

-

¹H NMR : The most characteristic signal is the aldehydic proton, which is expected to appear as a triplet around δ 9.6-9.8 ppm due to coupling with the adjacent CH₂ group. The protons on the carbon alpha to the carbonyl group (C2) would be found around δ 2.4 ppm. The isopropyl methyl protons at the C6 position would appear as a doublet near δ 0.9 ppm.

-

¹³C NMR : The carbonyl carbon of the aldehyde is expected to have a chemical shift in the range of δ 200-205 ppm. The other aliphatic carbons will appear in the upfield region (δ 10-45 ppm).

-

Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a strong C=O stretching absorption around 1720 cm⁻¹. Two weaker C-H stretching bands for the aldehyde proton are expected near 2820 cm⁻¹ and 2720 cm⁻¹.[7]

-

Mass Spectrometry (MS) : Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 128 is expected to be observed, though it may be of low intensity.[9] Common fragmentation patterns for aliphatic aldehydes include:

-

Alpha-cleavage : Loss of a hydrogen radical to give a strong [M-1]⁺ peak at m/z = 127, or loss of the propyl group attached to the carbonyl to give a fragment at m/z = 85.

-

McLafferty Rearrangement : This is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen. It would result in a prominent peak at m/z = 44.

-

Loss of the entire aldehyde group ([M-29]⁺) at m/z = 99.[9]

-

Analytical Methodologies

Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for the identification and quantification of this compound, particularly in complex matrices such as food and beverages.

Experimental Protocol: GC-MS Analysis in a Food Matrix

This protocol describes a general approach for the analysis of this compound using headspace sampling.

Materials and Instrumentation:

-

Gas Chromatograph with a Mass Selective Detector (GC-MS)

-

Headspace Autosampler

-

GC vials (20 mL)

-

Capillary GC column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm)

-

This compound standard

-

Internal standard (e.g., d-labeled analogue or a different aldehyde)

-

Helium (carrier gas)

Procedure:

-

Sample Preparation : A known amount of the homogenized food sample is weighed into a headspace vial. An internal standard is added to correct for matrix effects and variations in injection volume.

-

Headspace Incubation : The vial is sealed and placed in the headspace autosampler. It is incubated at a controlled temperature (e.g., 80°C) for a set time (e.g., 20 minutes) to allow volatile compounds to partition into the headspace.

-

Injection : A heated syringe takes a known volume of the headspace gas and injects it into the GC inlet.

-

GC Separation : The sample is separated on the capillary column using a temperature program, for example:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at 10°C/min.

-

Final hold: 5 minutes at 250°C.

-

-

MS Detection : The mass spectrometer is operated in scan mode (e.g., m/z 40-300) for identification or in selected ion monitoring (SIM) mode for quantification, using characteristic ions of this compound (e.g., m/z 44, 85, 128).

-

Quantification : A calibration curve is generated using standards prepared in a similar matrix to the sample. The concentration of this compound in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.

Caption: Workflow for GC-MS analysis of this compound.

Biological Activity and Signaling

The primary biological activity of this compound is its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic aroma.[10] While some aldehydes are known to act as pheromones in insects, a specific pheromonal role for this compound has not been definitively established.[11][12]

Olfactory Signaling Pathway

The detection of odorants like this compound is a classic example of a G-protein coupled receptor (GPCR) signaling cascade.

-

Binding : this compound binds to a specific olfactory receptor (OR) on the cilia of an olfactory sensory neuron.[10][13]

-

G-Protein Activation : This binding event causes a conformational change in the OR, which activates an associated G-protein (G-olf).[10]

-

Second Messenger Production : The activated G-olf stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[10]

-

Ion Channel Opening : cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of Na⁺ and Ca²⁺ into the neuron.[10]

-

Depolarization and Action Potential : The influx of positive ions depolarizes the neuron. If the depolarization reaches a threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, leading to the perception of smell.

Caption: G-protein coupled olfactory signaling cascade.

Conclusion

This compound is a well-characterized aliphatic aldehyde with important applications in the flavor industry. Its synthesis is readily achievable through standard organic chemistry techniques, and its analysis is robustly performed using GC-MS. While its biological role is primarily understood in the context of olfaction, the reactivity of its aldehyde group makes it a valuable building block for further chemical synthesis. This guide has provided the core technical information necessary for researchers and professionals working with this compound.

References

- 1. byjus.com [byjus.com]

- 2. quora.com [quora.com]

- 3. This compound | C8H16O | CID 104307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. bedoukian.com [bedoukian.com]

- 6. 6-methyl heptanal, 63885-09-6 [thegoodscentscompany.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 9. This compound for Research|Flavor & Fragrance Applications [benchchem.com]

- 10. journals.biologists.com [journals.biologists.com]

- 11. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Aldehyde Recognition and Discrimination by Mammalian Odorant Receptors via Functional Group-Specific Hydration Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

6-Methylheptanal: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of 6-methylheptanal (CAS No: 63885-09-6), an aliphatic aldehyde of significant interest in the flavor and fragrance industries. This document, intended for researchers, scientists, and professionals in drug development, details its chemical and physical properties, outlines experimental protocols for its synthesis and analysis, and describes its key chemical reactions. All quantitative data is presented in structured tables for clarity, and logical workflows are illustrated using diagrams.

Introduction

This compound is a branched-chain aldehyde recognized for its characteristic fresh, green, and citrus-like aroma, often associated with grapefruit.[1] While its primary application lies in the formulation of flavors and fragrances to enhance citrus notes in products such as beverages and confectionery, its reactive aldehyde functionality also makes it a useful intermediate in organic synthesis.[1][2] This guide aims to consolidate the technical information available for this compound to support its application in research and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. It is a colorless to pale yellow liquid that is slightly soluble in water.[2]

Table 1: Identifiers and Molecular Properties

| Identifier | Value | Reference(s) |

| CAS Number | 63885-09-6 | [1][3][4] |

| Molecular Formula | C₈H₁₆O | [3][4][5] |

| Molecular Weight | 128.21 g/mol | [1][4] |

| IUPAC Name | This compound | [4] |

| Synonyms | Isocaprylic aldehyde, Heptanal, 6-methyl- | [4] |

| InChI Key | LCEHKIHBHIJPCD-UHFFFAOYSA-N | [1][3] |

Table 2: Physical and Chemical Data

| Property | Value | Reference(s) |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 162-163.14 °C | |

| Density | 0.806-0.816 g/cm³ @ 25 °C | |

| Refractive Index | 1.406-1.416 @ 20 °C | |

| Flash Point | 46.11 °C (115 °F) | |

| Vapor Pressure | 1.54 mmHg @ 20 °C | [2] |

| Solubility | Slightly soluble in water | [2] |

| LogP | 2.707 | [2] |

Experimental Protocols

Synthesis of this compound via Oxidation of 6-Methyl-1-heptanol

The most direct synthetic route to this compound is the oxidation of the corresponding primary alcohol, 6-methyl-1-heptanol.[1] A variety of oxidizing agents can be employed for this transformation. The following protocol describes a general procedure using pyridinium chlorochromate (PCC), a common reagent for the selective oxidation of primary alcohols to aldehydes.

Materials:

-

6-methyl-1-heptanol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with a solution of 6-methyl-1-heptanol (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Oxidation: Pyridinium chlorochromate (approximately 1.5 equivalents) is added to the solution in one portion. The reaction mixture is stirred at room temperature.

-

Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.

-

Work-up: Upon completion, the reaction mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts. The silica gel is washed with additional diethyl ether.

-

Purification: The combined organic filtrates are washed sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Final Product: The crude product can be further purified by distillation or column chromatography to yield pure this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a key analytical technique for the identification and quantification of this compound, especially in complex mixtures like flavor and fragrance formulations.[1]

Instrumentation:

-

Gas chromatograph equipped with a capillary column (e.g., CP Sil 5 CB).[3]

-

Mass spectrometer detector (e.g., electron impact ionization).

Methodology:

-

Sample Preparation: The sample containing this compound is diluted in a suitable solvent (e.g., dichloromethane or hexane). An internal standard may be added for quantitative analysis.

-

Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet, where it is vaporized.

-

Separation: The vaporized sample is carried by an inert gas (e.g., helium) through the capillary column. The components of the mixture are separated based on their volatility and interaction with the stationary phase of the column. The oven temperature is programmed to ramp up to ensure efficient separation.

-

Detection and Ionization: As this compound elutes from the column, it enters the mass spectrometer, where it is ionized by electron impact.

-

Fragmentation and Analysis: The resulting molecular ion and its fragments are separated by their mass-to-charge ratio (m/z) by the mass analyzer. The resulting mass spectrum provides a chemical fingerprint, allowing for structural confirmation.[1] Common fragments for aliphatic aldehydes include [M-1]⁺ (loss of H), [M-18]⁺ (loss of H₂O), and [M-29]⁺ (loss of the CHO group).[1]

Chemical Reactivity and Transformations

The chemistry of this compound is dominated by the reactivity of its aldehyde functional group. The polar nature of the carbonyl group makes the carbonyl carbon electrophilic and susceptible to nucleophilic attack.[1]

Figure 1: Key chemical transformations of this compound.

Key Reactions:

-

Oxidation: this compound can be readily oxidized to form 6-methylheptanoic acid using strong oxidizing agents like potassium permanganate (KMnO₄).[1]

-

Reduction: Nucleophilic addition of a hydride from reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the aldehyde to the corresponding primary alcohol, 6-methyl-1-heptanol.[1]

-

Reductive Amination: In the presence of ammonia or a primary amine and a reducing agent, this compound can be converted into a primary or secondary amine, respectively.[1]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases. The NIST Chemistry WebBook provides Gas Chromatography data.[3] For structural elucidation, GC-MS remains the primary published method, where identification is confirmed through retention time and the mass spectrum's fragmentation pattern.[1]

Table 3: Available Spectroscopic Data

| Technique | Data Type | Value/Information | Reference |

| GC | Kovats Retention Index | 948 (Non-polar column) | [3][4] |

| MS | Fragmentation | Characteristic fragments include [M-1]⁺, [M-18]⁺, and [M-29]⁺. | [1] |

Conclusion

This compound is a well-characterized aldehyde with established applications in the flavor industry. Its synthesis via the oxidation of 6-methyl-1-heptanol is a straightforward and common laboratory procedure. The reactivity of its aldehyde group allows for its use as a building block in various organic syntheses. While comprehensive public spectral data is limited, GC-MS provides a robust and reliable method for its identification and analysis. This guide provides foundational technical information to assist researchers in utilizing this compound in their work.

References

The Enigmatic Presence of 6-Methylheptanal in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylheptanal, a branched-chain aldehyde, is a volatile organic compound (VOC) that contributes to the characteristic aroma profiles of various plants. Its presence, though often in trace amounts, is significant in the study of plant secondary metabolism, chemical ecology, and flavor chemistry. This technical guide provides an in-depth exploration of the natural occurrence of this compound in the botanical world, detailing its detection, quantification, and biosynthetic origins. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in phytochemistry, drug discovery, and related scientific disciplines.

Natural Occurrence of this compound in Plants

This compound has been identified as a component of the essential oils and volatile emissions of a select number of plant species, most notably within the Zanthoxylum genus (family Rutaceae) and various citrus fruits. Its characteristic fresh, green, and citrusy aroma contributes to the complex scent profiles of these plants.

Quantitative Data Summary

The concentration of this compound in plant-derived essential oils can vary significantly depending on the species, geographical origin, and extraction method. The following table summarizes the available quantitative data for the presence of this compound in different plant species.

| Plant Species | Plant Part | Concentration/Percentage | Reference(s) |

| Zanthoxylum alatum | Essential Oil | 300 mg/kg | [1] |

| Zanthoxylum schinifolium | Essential Oil | 1.41% | [2] |

| Zanthoxylum schinifolium | Essential Oil | 0.05% | [2] |

| Zanthoxylum armatum | Fruits (Essential Oil) | Not explicitly quantified, but identified as a contributor to the aldehydic tone. | [3][4] |

| Lemon (Citrus limon) | Peel Extract | Identified, but not quantified. | [5] |

| Orange (Citrus sinensis) | Essence Oil | Identified, but not quantified. | [5] |

| Kinokuni Mandarin Orange (Citrus kinokuni) | Peel Oil | Identified, but not quantified. | [6] |

Experimental Protocols for the Analysis of this compound in Plants

The identification and quantification of this compound in plant matrices are primarily achieved through chromatographic techniques, particularly gas chromatography-mass spectrometry (GC-MS), often coupled with a headspace sampling method.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and versatile technique for the extraction of volatile and semi-volatile compounds from plant materials.

Detailed Methodology:

-

Sample Preparation: A known weight of the plant material (e.g., ground leaves, fruit peels) is placed in a sealed headspace vial.

-

Internal Standard: An internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) is added to the vial for accurate quantification.

-

Incubation: The vial is incubated at a specific temperature for a set period to allow the volatile compounds, including this compound, to equilibrate in the headspace.

-

Extraction: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace for a defined time to adsorb the analytes.

-

Desorption and GC-MS Analysis: The fiber is then retracted and inserted into the heated injection port of a GC-MS system, where the adsorbed compounds are thermally desorbed and transferred to the GC column for separation and subsequent detection by the mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds.

Typical GC-MS Parameters for this compound Analysis:

-

Gas Chromatograph: Agilent 7890 GC or similar.

-

Mass Spectrometer: Agilent 5977B MS or similar.

-

Column: HP-5MS capillary column (30 m × 0.25 mm i.d., 0.25 µm film thickness) or a polar column like DB-Wax for comprehensive profiling.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection Mode: Splitless.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 min.

-

Ramp: Increase to 240 °C at a rate of 5 °C/min.

-

Hold: Maintain 240 °C for 10 min.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Scan Range: m/z 40-550.

-

Identification: Compounds are identified by comparing their mass spectra with reference spectra in libraries (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.

The following diagram illustrates a general workflow for the analysis of this compound from plant material.

References

- 1. Characteristic of essential oil in Zanthoxylum armatum DC. leaves and application in flavor oil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound for Research|Flavor & Fragrance Applications [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

The Enigmatic Aroma of Citrus: A Technical Guide to the Biosynthesis of 6-Methylheptanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylheptanal is a volatile branched-chain aldehyde that imparts characteristic fresh, green, and juicy notes to a variety of citrus fruits, including orange, grapefruit, and mandarin.[1][2][3] Despite its significance as a flavor compound, the precise biosynthetic pathway of this compound in citrus remains to be fully elucidated. This technical guide synthesizes the current understanding of its formation, drawing upon established biochemical pathways in plants and microorganisms. The primary proposed route involves the degradation of the amino acid L-leucine via the Ehrlich pathway. An alternative, more direct pathway involving the oxidation of 6-methyl-1-heptanol by alcohol dehydrogenases is also considered. This document provides a detailed overview of these potential pathways, relevant enzymatic reactions, and a foundation for future research into the targeted manipulation of this key citrus aroma compound.

Introduction

The characteristic aroma of citrus fruits is a complex blend of numerous volatile organic compounds (VOCs), including terpenoids, esters, alcohols, and aldehydes.[4][5] While compounds like limonene are often the most abundant, trace compounds frequently have a significant impact on the overall flavor profile.[6] this compound, a branched-chain aldehyde, is one such impactful trace compound, contributing desirable fresh and juicy citrus notes.[1][2] Understanding its biosynthesis is crucial for applications in the flavor and fragrance industry, as well as for the development of citrus varieties with enhanced aromatic profiles. This guide explores the probable biosynthetic origins of this compound in citrus fruits.

Proposed Biosynthetic Pathways of this compound in Citrus

While direct, comprehensive studies on the this compound biosynthesis pathway in citrus are limited, two primary routes are proposed based on general plant and microbial biochemistry.

The Ehrlich Pathway: L-Leucine Degradation

The most probable route for the formation of this compound in plants and microorganisms is the Ehrlich pathway, which describes the catabolism of amino acids to produce fusel alcohols and aldehydes.[1] In this context, L-leucine serves as the precursor to this compound. The pathway consists of two main enzymatic steps:

-

Transamination: The initial step is the removal of the amino group from L-leucine. This reaction is catalyzed by a branched-chain amino acid aminotransferase (BCAT) . The amino group is transferred to an α-keto acid acceptor, typically α-ketoglutarate, resulting in the formation of glutamate and the corresponding α-keto acid of leucine, which is α-ketoisocaproate (also known as 4-methyl-2-oxopentanoate).[1]

-

Decarboxylation: Subsequently, α-ketoisocaproate is decarboxylated by an α-keto acid decarboxylase , which removes a carboxyl group to yield this compound, an aldehyde with one less carbon atom than the parent amino acid.[1]

Oxidation of 6-Methyl-1-heptanol

A more direct potential biocatalytic route to this compound is the oxidation of its corresponding alcohol, 6-methyl-1-heptanol.[1] This reaction is catalyzed by alcohol dehydrogenase (ADH) enzymes, which facilitate the reversible conversion of alcohols to aldehydes or ketones. This process typically utilizes NAD⁺ or NADP⁺ as a cofactor.[1]

Quantitative Data

Currently, there is a lack of comprehensive quantitative data in the scientific literature specifically detailing the concentrations of this compound and its precursors (L-leucine, α-ketoisocaproate, and 6-methyl-1-heptanol) across different citrus varieties and developmental stages. Future research should focus on quantifying these compounds to better understand the flux through the proposed biosynthetic pathways.

| Compound | Citrus Variety | Tissue | Concentration | Reference |

| This compound | Lemon | Peel Extract | Present | [3] |

| This compound | Mandarin Orange | Fruit | Present | [3] |

| This compound | Orange | Essence Oil | Present | [3] |

Experimental Protocols

To investigate the biosynthesis of this compound in citrus fruits, a combination of analytical chemistry and molecular biology techniques would be required. The following are detailed methodologies for key experiments that could be employed.

Quantification of this compound and its Precursors by GC-MS

Objective: To identify and quantify this compound, L-leucine, α-ketoisocaproate, and 6-methyl-1-heptanol in citrus tissues.

Methodology:

-

Sample Preparation:

-

Flash-freeze citrus tissue (flavedo, albedo, or juice vesicles) in liquid nitrogen and grind to a fine powder.

-

For volatile compounds (this compound and 6-methyl-1-heptanol), use a solid-phase microextraction (SPME) method. Suspend a known weight of powdered tissue in a saturated CaCl₂ solution in a sealed vial. Heat and agitate the sample to release volatiles, then expose an SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period.

-

For non-volatile precursors (L-leucine and α-ketoisocaproate), perform a methanol-chloroform extraction. Add a known volume of a cold methanol:chloroform:water (3:1:1 v/v/v) solution to the powdered tissue. Vortex and centrifuge to separate the polar (containing amino and organic acids) and non-polar phases.

-

-

Derivatization (for non-volatiles):

-

Dry the polar extract under a stream of nitrogen.

-

Derivatize the sample to increase volatility for GC-MS analysis. A common method is methoxyamination followed by silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

-

GC-MS Analysis:

-

For volatiles (SPME): Thermally desorb the SPME fiber in the GC inlet. Use a non-polar column (e.g., DB-5ms). The oven temperature program should start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 250°C) to separate the compounds.

-

For derivatized non-volatiles: Inject a small volume of the derivatized sample into the GC-MS. Use a similar non-polar column and a suitable temperature program.

-

The mass spectrometer should be operated in full scan mode to identify compounds based on their mass spectra and in selected ion monitoring (SIM) mode for accurate quantification against a standard curve.

-

Enzyme Assays

Objective: To determine the activity of branched-chain amino acid aminotransferase (BCAT) and alcohol dehydrogenase (ADH) in citrus tissues.

Methodology for BCAT Assay:

-

Protein Extraction: Homogenize powdered citrus tissue in an extraction buffer containing a reducing agent (e.g., DTT) and protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the crude protein extract.

-

Assay Reaction: Set up a reaction mixture containing the crude protein extract, L-leucine, α-ketoglutarate, and pyridoxal 5'-phosphate (a cofactor for aminotransferases).

-

Detection: Monitor the formation of glutamate over time. This can be done by coupling the reaction to a glutamate dehydrogenase assay, where the oxidation of glutamate is linked to the reduction of NAD⁺ to NADH, which can be measured spectrophotometrically at 340 nm.

Methodology for ADH Assay:

-

Protein Extraction: Use the same protein extraction protocol as for the BCAT assay.

-

Assay Reaction: Set up a reaction mixture containing the crude protein extract, 6-methyl-1-heptanol, and NAD⁺.

-

Detection: Monitor the production of NADH by measuring the increase in absorbance at 340 nm.

Future Directions

The biosynthesis of this compound in citrus fruits presents an intriguing area for further investigation. Key future research directions should include:

-

Gene Identification: Identification and characterization of the specific genes encoding BCAT, α-keto acid decarboxylase, and ADH enzymes involved in this pathway in various citrus species.

-

Transcriptomic and Proteomic Analyses: Correlating the expression levels of candidate genes and the abundance of corresponding proteins with the production of this compound during fruit development and in different citrus varieties.

-

Metabolic Engineering: Exploring the potential for metabolic engineering to enhance the production of this compound in citrus fruits or in microbial systems for industrial applications.

By elucidating the complete biosynthetic pathway and its regulation, it will be possible to develop strategies for the targeted enhancement of this important flavor compound in citrus.

References

- 1. This compound for Research|Flavor & Fragrance Applications [benchchem.com]

- 2. This compound | C8H16O | CID 104307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-methyl heptanal [flavscents.com]

- 4. Volatile metabolomics and transcriptomics analyses provide insights into the mechanism of volatile changes during fruit development of ‘Ehime 38’ (Citrus reticulata) and its bud mutant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Volatile metabolomics and transcriptomics analyses provide insights into the mechanism of volatile changes during fruit development of ‘Ehime 38’ (Citrus reticulata) and its bud mutant [frontiersin.org]

- 6. BIOSYNTHESIS OF VOLATILES IN SPECIFIC FRUITS [ebrary.net]

Spectroscopic Profile of 6-Methylheptanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-methylheptanal (CAS No. 63885-09-6), a branched-chain aliphatic aldehyde. The information presented herein is essential for the structural elucidation, identification, and purity assessment of this compound in research and development settings. Due to the limited availability of public experimental spectra, this guide incorporates predicted Nuclear Magnetic Resonance (NMR) data alongside characteristic Infrared (IR) and Mass Spectrometry (MS) data.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Structure:

Spectroscopic Data

The following sections detail the NMR, IR, and Mass Spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.76 | Triplet (t) | 1H | H1 (Aldehyde) |

| ~2.42 | Triplet of Doublets (td) | 2H | H2 |

| ~1.63 | Quintet | 2H | H3 |

| ~1.18 | Multiplet | 2H | H4 |

| ~1.51 | Multiplet | 1H | H6 |

| ~1.30 | Multiplet | 2H | H5 |

| ~0.86 | Doublet (d) | 6H | H7, H8 (Methyls) |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Carbon Atom |

| ~202.9 | C1 (Carbonyl) |

| ~43.9 | C2 |

| ~38.9 | C5 |

| ~27.9 | C6 |

| ~24.5 | C3 |

| ~22.6 | C7, C8 (Methyls) |

| ~22.1 | C4 |

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not publicly available. However, based on its chemical structure, the IR spectrum is expected to exhibit characteristic absorption bands for an aliphatic aldehyde. The key diagnostic peaks are highlighted in Table 3, with reference to the spectrum of the similar molecule, heptanal.[3][4][5]

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Strong | C-H stretching (alkane) |

| ~2820 and ~2720 | Medium | C-H stretching (aldehyde C-H, Fermi doublet) |

| ~1725 | Strong, Sharp | C=O stretching (aldehyde carbonyl) |

| ~1465 | Medium | C-H bending (CH₂ and CH₃) |

| ~1385 | Medium | C-H bending (CH₃) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Ion | Description |

| 128 | [C₈H₁₆O]⁺ | Molecular Ion (M⁺) |

| 113 | [M-15]⁺ | Loss of a methyl group (•CH₃) |

| 99 | [M-29]⁺ | Loss of the aldehyde group (•CHO) |

| 85 | [M-43]⁺ | Loss of a propyl group (•C₃H₇) |

| 71 | McLafferty rearrangement product | |

| 57 | Further fragmentation | |

| 43 | Isopropyl cation |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data described above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.

-

Instrumentation: The data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: A standard proton experiment is performed with a 90° pulse angle, a spectral width of approximately 12 ppm, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled carbon experiment is typically used to obtain a spectrum with single lines for each carbon environment. A wider spectral width (e.g., 0-220 ppm) is required.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the clean, empty salt plates is first collected. The sample is then placed in the spectrometer, and the sample spectrum is acquired over a typical range of 4000-400 cm⁻¹. The instrument software automatically subtracts the background spectrum.

-

Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for the presence of characteristic functional group absorptions.

Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used. The GC is equipped with a suitable capillary column (e.g., a non-polar phase like DB-5).

-

GC Separation: A small volume of the sample is injected into the GC, where it is vaporized and separated based on its volatility and interaction with the column stationary phase.

-

MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact at 70 eV). The resulting ions are separated by their mass-to-charge ratio by the mass analyzer.

-

Data Analysis: The resulting mass spectrum is analyzed for the molecular ion and characteristic fragment ions to confirm the structure of the compound.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the structural elucidation of this compound.

References

Olfactory Profile and Sensory Analysis of 6-Methylheptanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylheptanal (C8H16O) is a branched-chain aliphatic aldehyde that contributes significantly to the aroma profile of various natural products, particularly citrus fruits.[1] Its unique olfactory properties make it a molecule of interest in the fields of flavor and fragrance chemistry, sensory science, and chemosensory research. This technical guide provides an in-depth overview of the olfactory characteristics of this compound, details established experimental protocols for its sensory analysis, and explores the underlying molecular mechanisms of its perception.

Olfactory Properties of this compound

The odor of this compound is predominantly characterized by fresh, green, and juicy notes, with distinct citrus undertones reminiscent of orange and grapefruit.[2][3] Some assessors also describe fatty and aldehydic nuances.[2] The overall perception is one of a fresh, sweet, and complex citrus aroma.

Odor Profile

The consensus from various sources describes the odor profile of this compound with the following key descriptors:

Quantitative Olfactory Data

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Odor Profile | Odor Detection Threshold in Water (ppb) |

| This compound | C8H16O | 128.21 | Fresh, green, juicy, sweet, orange, citrus | Not available (Estimated range: 0.5 - 5 ppb) |

| Heptanal | C7H14O | 114.19 | Fatty; in dilution sweet, fruity, nutty, fatty-cognac like | 3[7] |

| Octanal | C8H16O | 128.21 | Fatty-fruity odor; sweet, citrus-orange-fatty taste | 0.7[7] |

| Nonanal | C9H18O | 142.24 | Fatty-floral-rose, waxy odor; citrus taste in dilution | 1 (Flavor)[7] |

Table 1: Olfactory Properties and Thresholds of this compound and Related Aldehydes. The odor detection threshold for this compound is estimated based on the values of its linear isomers and similar aldehydes.

A "Threshold of Concern" for this compound has been established at 1800 µ g/person/day ; however, this is a toxicological value related to safety and not an olfactory threshold.[3]

Experimental Protocols for Sensory Analysis

The sensory properties of this compound can be systematically evaluated using established methodologies in sensory science. These protocols are designed to minimize bias and produce reliable, reproducible data.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active compounds in a mixture.[8][9] The effluent from the gas chromatograph is split, with one portion going to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained sensory panelist assesses the odor.

Objective: To identify and characterize the specific aroma contribution of this compound in a sample matrix.

Materials and Equipment:

-

Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

Olfactometry sniffing port

-

Capillary column suitable for volatile compounds (e.g., DB-5, HP-5ms)

-

High-purity carrier gas (Helium or Hydrogen)

-

Sample of this compound (pure standard or in a matrix)

-

Trained sensory panelists

Methodology:

-

Sample Preparation: Prepare a dilution of this compound in an appropriate solvent (e.g., ethanol or diethyl ether) if analyzing a pure standard. For complex matrices, use a suitable extraction method such as Solid Phase Microextraction (SPME) or Solvent-Assisted Flavor Evaporation (SAFE).

-

GC Separation:

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

Column: Use a non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Program: A typical temperature program for citrus aldehydes might be:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: Increase at 5°C/min to 250°C.

-

Hold: Hold at 250°C for 5 minutes.

-

-

Carrier Gas: Maintain a constant flow rate (e.g., 1 mL/min).

-

-

Olfactometry:

-

The GC effluent is split (e.g., 1:1) between the detector and the sniffing port.

-

A trained panelist sniffs the effluent from the sniffing port throughout the chromatographic run.

-

The panelist records the retention time, odor descriptor, and intensity of each perceived aroma.

-

-

Data Analysis: Correlate the retention time of the odor event with the peak from the chemical detector to identify the compound responsible for the aroma. Odor activity values (OAVs) can be calculated by dividing the concentration of the compound by its odor threshold.

Sensory Panel Evaluation - Descriptive Analysis

Descriptive analysis provides a detailed quantitative description of the sensory attributes of a product.

Objective: To develop a comprehensive sensory profile of this compound.

Materials and Equipment:

-

Pure this compound

-

Odor-free solvent (e.g., mineral oil, propylene glycol)

-

Odor-free sample containers (e.g., glass jars with lids)

-

Sensory evaluation booths with controlled lighting and ventilation

-

Data collection software or paper ballots

-

Trained sensory panel (8-12 members)

Methodology:

-

Panelist Training: Train panelists on the fundamental tastes and aromas, and specifically on aldehyde and citrus-related odor descriptors. Develop a consensus vocabulary for the sensory attributes of this compound.

-

Sample Preparation: Prepare a series of dilutions of this compound in the chosen solvent to present to the panelists. Samples should be coded with random three-digit numbers.

-

Evaluation:

-

Panelists evaluate the samples individually in sensory booths.

-

They rate the intensity of each identified sensory attribute (e.g., green, juicy, orange, fatty) on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").

-

-

Data Analysis: Analyze the data using statistical methods such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to determine the significant sensory attributes and the overall sensory profile.

Molecular Mechanisms of Perception

The perception of this compound, like other odorants, begins with its interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.

Olfactory Receptors and Signaling Pathway

Olfactory receptors are a large family of G-protein coupled receptors (GPCRs).[4][10][11] While a specific receptor for this compound has not been de-orphanized, it is known that the rat OR-I7 receptor shows specificity for aldehydes.[12] The binding of an odorant molecule to its receptor initiates a signal transduction cascade.

The canonical olfactory signaling pathway involves the following steps:

-

Odorant Binding: this compound binds to a specific olfactory receptor.

-

G-protein Activation: The activated receptor interacts with a heterotrimeric G-protein (Gαolf), causing the exchange of GDP for GTP on the α-subunit.

-

Adenylyl Cyclase Activation: The activated Gαolf-GTP complex dissociates and activates adenylyl cyclase III.

-

cAMP Production: Adenylyl cyclase III converts ATP to cyclic AMP (cAMP).

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of Ca2+ and Na+ ions.

-

Depolarization: The influx of positive ions leads to the depolarization of the olfactory sensory neuron membrane.

-

Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb in the brain.

Structure-Odor Relationship

The olfactory perception of an aldehyde is strongly influenced by its molecular structure, including carbon chain length and branching.[12] For aliphatic aldehydes, odor detection thresholds tend to decrease with increasing chain length up to a certain point, after which they may increase again.[13] The branched structure of this compound, with a methyl group at the 6th position, likely contributes to its specific citrusy and juicy notes, distinguishing it from its linear isomer, octanal.

An interesting aspect of aldehyde perception is the potential role of the gem-diol form. In the aqueous environment of the nasal mucus, aldehydes can reversibly react with water to form a geminal diol. It has been proposed that for some olfactory receptors, it is this gem-diol, rather than the aldehyde itself, that is the actual ligand.

Conclusion

This compound possesses a distinct and desirable fresh, green, and citrusy aroma profile. While specific quantitative data such as odor thresholds are not yet fully established in the scientific literature, its sensory characteristics can be thoroughly investigated using standardized protocols like Gas Chromatography-Olfactometry and descriptive sensory analysis. The perception of this compound is mediated by the canonical G-protein coupled olfactory signaling pathway, and its unique odor is a result of its specific molecular structure. Further research to de-orphanize the specific olfactory receptors for this compound and to precisely quantify its odor threshold will provide deeper insights into the chemosensory world and aid in the development of novel flavors and fragrances.

References

- 1. Sensory Evaluation: Assessing Taste, Aroma, and Quality - Eurofins Scientific [eurofins.in]

- 2. This compound for Research|Flavor & Fragrance Applications [benchchem.com]

- 3. 6-methyl heptanal, 63885-09-6 [thegoodscentscompany.com]

- 4. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. flavorsum.com [flavorsum.com]

- 7. Alkanals [leffingwell.com]

- 8. Gas chromatography-olfactometry and chemical quantitative study of the aroma of six premium quality spanish aged red wines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Reactome | Olfactory Signaling Pathway [reactome.org]

- 11. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

The Role of 6-Methylheptanal in Fruit Flavor Chemistry: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of 6-Methylheptanal, a significant branched-chain aldehyde that contributes to the characteristic aroma of various fruits, particularly citrus. Tailored for researchers, scientists, and professionals in drug development and flavor chemistry, this document outlines the compound's sensory profile, natural occurrence, biosynthetic pathways, and the analytical methodologies used for its characterization.

Introduction to this compound

This compound (C8H16O) is a volatile organic compound belonging to the class of branched-chain aldehydes.[1] These compounds are derived from the metabolism of branched-chain amino acids and are crucial components of many fruit flavor and aroma profiles.[1][2][3] this compound is particularly valued in the flavor and fragrance industry for its ability to impart fresh, authentic citrus notes.[4] Its mechanism of action involves the interaction of specific aldehydic molecules with olfactory receptors, resulting in a distinct fresh and sweet aroma.[4]

Organoleptic Properties and Sensory Profile

The primary value of this compound in flavor chemistry lies in its unique organoleptic properties. It is characterized by a complex aroma profile described as fresh, green, juicy, and sweet with distinct orange and grapefruit-like notes.[4] This makes it an excellent agent for enhancing "fresh-squeezed" juice characteristics in a variety of citrus flavors, including orange, tangerine, pomelo, and yuzu.[4][5]

Natural Occurrence and Quantitative Data

This compound occurs naturally in a range of citrus fruits and other plants. While it is a known contributor to citrus aroma, specific quantitative data on its endogenous concentration in fruit pulp or juice is limited in publicly available literature. The compound has been identified in orange juice essence oil and lemon peel extract.[5] The table below summarizes its known occurrences and available quantitative data from related natural sources or recommended use levels in commercial applications.

| Source | Part/Matrix | Reported Concentration | Notes |

| Orange (Citrus sinensis) | Juice Essence Oil | Qualitatively Identified | Occurs naturally, enhancing fresh squeezed notes.[5] |

| Mandarin Orange (Citrus reticulata) | Fruit | Qualitatively Identified | Contributes to the overall citrus aroma profile. |

| Grapefruit (Citrus paradisi) | Fruit | Qualitatively Identified | Used to add realistic grapefruit accents in flavor formulations.[4] |

| Lemon (Citrus limon) | Peel Extract | Qualitatively Identified | A known component of lemon peel volatiles. |

| Zanthoxylum alatum Roxb. | Oil | 300 mg/kg | This is a related plant species, not a common fruit. |

| Flavor Formulations | Beverages/Food | 50 ppb - 5.00 ppm | Suggested use level for flavor applications.[5] |

Biosynthesis of this compound in Plants

Branched-chain aldehydes like this compound are biosynthesized from branched-chain amino acids (BCAAs), such as leucine, valine, and isoleucine.[2][3] The pathway involves a series of enzymatic reactions, beginning with the catabolism of the parent amino acid.

The proposed biosynthetic pathway for this compound from Leucine involves three primary steps:

-

Transamination: The amino group of Leucine is removed by a Branched-Chain Amino Acid Aminotransferase (BCAT), converting it to its corresponding α-keto acid, α-ketoisocaproate.

-

Decarboxylation: The α-keto acid is then decarboxylated by a Branched-Chain α-Keto Acid Decarboxylase (BCKAD) to form an aldehyde with one fewer carbon, 3-methylbutanal. Note: The direct pathway to this compound is less characterized, but a similar enzymatic logic applies from a larger precursor or through subsequent chain elongation.

-

Reduction/Oxidation: The resulting aldehyde can be reduced to its corresponding alcohol by an Alcohol Dehydrogenase (ADH) or, in a reverse reaction, a precursor alcohol (6-methyl-1-heptanol) can be oxidized by an ADH to form this compound.[4]

References

The Enigmatic Presence of 6-Methylheptanal: A Technical Guide to its Discovery and Isolation from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylheptanal, a branched-chain aliphatic aldehyde, is a volatile organic compound found in trace amounts in a variety of natural sources. Its characteristic fresh, green, and juicy citrus aroma, with nuances of grapefruit, has garnered interest in the flavor and fragrance industries.[1] Beyond its sensory properties, the exploration of minor constituents of essential oils, such as this compound, holds potential for the discovery of novel bioactive molecules and semiochemicals. This technical guide provides an in-depth overview of the discovery of this compound in natural sources, detailed methodologies for its isolation and purification, and a summary of the current, albeit limited, understanding of its biological significance.

Natural Occurrence of this compound

This compound has been identified as a minor volatile component in a range of plant species, primarily within the Citrus and Zanthoxylum genera. Its presence contributes to the complex aroma profiles of these plants.

Principal Natural Sources

-

Citrus Fruits: This aldehyde is a constituent of the essential oils of several citrus fruits, including orange (Citrus sinensis), lemon (Citrus limon), and mandarin orange (Citrus reticulata).[2][3] It is particularly noted in orange juice essence oil.

-

Zanthoxylum Species: this compound has been reported in various species of the Zanthoxylum genus, commonly known as Sichuan pepper.[4][5][6][7][8]

The concentration of this compound in these natural sources is typically very low, often making its detection and quantification challenging. The table below summarizes the reported presence of this compound in various natural sources, highlighting its status as a trace component.

| Natural Source | Genus/Species | Presence of this compound | Reported Concentration |

| Orange | Citrus sinensis | Reported as a minor component | Not explicitly quantified |

| Lemon | Citrus limon | Reported as a minor component | Not explicitly quantified |

| Mandarin Orange | Citrus reticulata | Reported as a minor component | Not explicitly quantified |

| Zanthoxylum schinifolium | Zanthoxylum schinifolium | Reported as a volatile component | Not explicitly quantified |

| Various Zanthoxylum Species | Zanthoxylum spp. | Reported in essential oil analyses | Not explicitly quantified |

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources is a multi-step process that requires a combination of extraction and chromatographic techniques. Due to its low concentration, the following protocols are designed to enrich and purify this specific aldehyde from a complex mixture of volatile compounds.

Workflow for Isolation and Purification

Extraction of Crude Essential Oil

The initial step involves the extraction of the volatile compounds from the plant material to obtain the crude essential oil.

a) Steam Distillation

This method is suitable for extracting volatile compounds from fresh or dried plant material, such as citrus peels.

-

Apparatus: Clevenger-type apparatus, heating mantle, round-bottom flask, condenser.

-

Procedure:

-

Weigh a known amount of fresh or dried plant material (e.g., 500 g of finely chopped citrus peel).

-

Place the plant material into a round-bottom flask and add distilled water until the material is fully submerged.

-

Set up the Clevenger apparatus for hydrodistillation.

-

Heat the flask to boiling and maintain a steady rate of distillation for 3-4 hours.

-

Collect the essential oil that separates from the aqueous distillate.

-

Dry the collected oil over anhydrous sodium sulfate.

-

Store the crude essential oil in a sealed vial at 4°C in the dark.

-

b) Solvent Extraction

This method can be used as an alternative to steam distillation, particularly for materials where heat might degrade certain compounds.

-

Apparatus: Soxhlet extractor, round-bottom flask, heating mantle, condenser, rotary evaporator.

-

Solvent: n-Hexane or dichloromethane (analytical grade).

-

Procedure:

-

Place a known amount of dried and powdered plant material (e.g., 200 g of ground Zanthoxylum pericarp) into a cellulose thimble.

-

Place the thimble in the Soxhlet extractor.

-

Add the solvent to the round-bottom flask.

-

Heat the flask and perform the extraction for 6-8 hours.

-

After extraction, concentrate the solvent extract using a rotary evaporator under reduced pressure to obtain the oleoresin.

-

The volatile fraction can be further isolated from the oleoresin by vacuum distillation.

-

Enrichment of Aldehydes by Vacuum Fractional Distillation

Since this compound is an aldehyde and a minor component, fractional distillation under vacuum is employed to separate the more volatile terpene hydrocarbons and concentrate the oxygenated compounds.[9][10][11]

-

Apparatus: Vacuum fractional distillation setup with a packed column (e.g., Vigreux or Raschig rings), heating mantle, vacuum pump, manostat, cold trap.

-

Procedure:

-

Charge the crude essential oil into the distillation flask.

-

Gradually apply vacuum to the system, aiming for a pressure of 10-20 mmHg.

-

Slowly heat the distillation flask.

-

Collect the initial fractions, which will be rich in monoterpene hydrocarbons like limonene.

-

Monitor the temperature at the head of the column. A significant increase in temperature will indicate the start of the distillation of less volatile, oxygenated compounds.

-

Collect the fractions that distill at higher temperatures, which will be enriched in aldehydes, including this compound.

-

Analyze each fraction by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fraction with the highest concentration of this compound.

-

Purification by Preparative Gas Chromatography (Prep-GC)

For obtaining high-purity this compound, preparative gas chromatography is the method of choice for separating components of the aldehyde-enriched fraction.[12]

-

Apparatus: Preparative gas chromatograph equipped with a suitable packed or wide-bore capillary column, a fraction collector, and a detector (e.g., Flame Ionization Detector - FID or Thermal Conductivity Detector - TCD).

-

Procedure:

-

Optimize the analytical GC conditions (column type, temperature program, carrier gas flow rate) for the best separation of this compound from other components in the enriched fraction.

-

Transfer these conditions to the preparative GC system.

-

Inject a small volume of the aldehyde-enriched fraction onto the preparative column.

-

Set the fraction collector to collect the eluent at the retention time corresponding to this compound.

-

Repeat the injections to collect a sufficient amount of the pure compound.

-

Confirm the purity of the collected fraction using analytical GC-MS.

-

Analytical Characterization

The identification and quantification of this compound are primarily achieved through chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification of volatile compounds in essential oils.

-

Sample Preparation: Dilute the essential oil or isolated fraction in a suitable solvent (e.g., hexane) to an appropriate concentration (e.g., 1% v/v).

-

GC Conditions (Typical):

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: 60°C for 2 min, then ramp at 4°C/min to 240°C, hold for 5 min.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230°C.

-

-

Identification: The identification of this compound is based on the comparison of its mass spectrum and retention index with those of an authentic standard and with data from mass spectral libraries (e.g., NIST, Wiley).

Quantitative Analysis

Accurate quantification of this compound, especially at trace levels, can be performed using Gas Chromatography with Flame Ionization Detection (GC-FID) and an internal or external standard method. For high accuracy, isotope dilution mass spectrometry is the preferred method.

Biological Activity and Signaling

The biological activity of this compound is not extensively studied. However, based on the known roles of other aldehydes in chemical ecology, some potential functions can be inferred.

Semiochemical Function

Some aldehydes are known to act as semiochemicals, which are signaling chemicals used for communication between organisms.[1] There is evidence that this compound may function as a semiochemical in some animal species. For instance, it has been listed as a semiochemical for the red hartebeest (Alcelaphus buselaphus caama), although its specific role (e.g., attractant, repellent, pheromone) is not detailed.[13]

Further research is required to elucidate the specific biological activities and any potential signaling pathways involving this compound. Its presence in plants may suggest a role in plant-herbivore or plant-pollinator interactions. For drug development professionals, while there is currently no direct evidence for therapeutic applications, the structural motif of a branched-chain aldehyde could be of interest in the synthesis of more complex bioactive molecules.

Conclusion

This compound is a naturally occurring aldehyde found in trace amounts in citrus and Zanthoxylum species. Its isolation and purification from these complex natural matrices require a combination of advanced extraction and chromatographic techniques. While its characteristic aroma is of interest to the flavor and fragrance industries, its biological role as a potential semiochemical warrants further investigation. This guide provides a comprehensive overview of the current knowledge and a framework of methodologies for researchers and scientists interested in exploring the chemistry and potential applications of this enigmatic natural compound. The detailed protocols and workflows presented herein serve as a foundation for future studies aimed at unlocking the full potential of this compound.

References

- 1. This compound for Research|Flavor & Fragrance Applications [benchchem.com]

- 2. Volatile Compounds and Antioxidant and Antimicrobial Activities of Selected Citrus Essential Oils Originated from Nepal [mdpi.com]

- 3. Volatile Compounds in Citrus Essential Oils: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C8H16O | CID 104307 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Characteristic differences in essential oil composition of six Zanthoxylum bungeanum Maxim. (Rutaceae) cultivars and their biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Optimization of Supercritical Extraction Process, Compositional Analysis and Anti-Inflammatory and Analgesic Effects of Zanthoxylum schinifolium Essential Oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Semiochemical compound: this compound | C8H16O [pherobase.com]

6-Methylheptanal synonyms and alternative chemical names

This guide provides a comprehensive overview of 6-Methylheptanal, a significant aldehyde in the flavor and fragrance industry. It is intended for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its chemical identity, properties, and key chemical transformations.

Synonyms and Alternative Chemical Names

This compound is known by a variety of names in scientific literature and commercial contexts. A comprehensive list of its synonyms and identifiers is provided in Table 1 for clear identification and cross-referencing.

Table 1: Synonyms and Alternative Chemical Names for this compound

| Type | Name/Identifier |

| IUPAC Name | This compound |

| Common Synonyms | Isocaprylic aldehyde |

| 6-Methyl heptanal | |

| Isooctan-1-al | |

| Isooctanal | |

| Heptanal, 6-methyl- | |

| CAS Number | 63885-09-6 |

| FEMA Number | 4498 |

| FLAVIS Number | 05.225 |

| EC Number | 258-146-8, 613-393-4 |

| UNII | F9U11Z3D65 |

| DSSTox Substance ID | DTXSID9068798 |

| InChI | InChI=1S/C8H16O/c1-8(2)6-4-3-5-7-9/h7-8H,3-6H2,1-2H3 |

| InChIKey | LCEHKIHBHIJPCD-UHFFFAOYSA-N |

| SMILES | CC(C)CCCCC=O |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. This data is essential for its application in various experimental and industrial settings.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₆O |

| Molecular Weight | 128.21 g/mol |

| Appearance | Colorless clear liquid (est.) |

| Boiling Point | 162.00 to 163.14 °C |

| Specific Gravity | 0.80600 to 0.81600 @ 25.00 °C |

| Refractive Index | 1.40600 to 1.41600 @ 20.00 °C |

| Flash Point | 115.00 °F TCC (46.11 °C) |

| Vapor Pressure | 1.54 mmHg at 20°C |

| Water Solubility | Practically insoluble to insoluble in water |

| LogP (Octanol/Water Partition Coefficient) | 2.60 (est.) |

| Kovats Retention Index (Standard non-polar) | 948 |